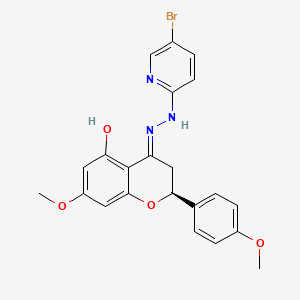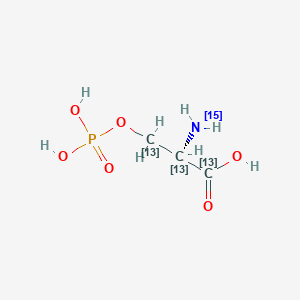
A2A receptor antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A2A receptor antagonist 2 is a compound that specifically targets the adenosine A2A receptor, a subtype of the adenosine receptor family. These receptors are part of the G protein-coupled receptor family and play crucial roles in various physiological processes, including sleep regulation, angiogenesis, and modulation of the immune system . A2A receptor antagonists have gained significant attention due to their potential therapeutic applications in treating neurodegenerative disorders, cancer, and other pathophysiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A2A receptor antagonist 2 typically involves the construction of a heterocyclic core, followed by the introduction of various substituents to enhance its binding affinity and selectivity. One common synthetic route includes the following steps:
Formation of the Heterocyclic Core: The initial step involves the formation of a heterocyclic core, such as a quinazoline or xanthine derivative, through cyclization reactions.
Substitution Reactions: Various substituents are introduced at specific positions on the heterocyclic core using substitution reactions. Common reagents include halogenating agents, alkylating agents, and amines.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow chemistry and automated synthesis platforms are commonly employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
A2A receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
A2A receptor antagonist 2 has a wide range of scientific research applications:
Mechanism of Action
A2A receptor antagonist 2 exerts its effects by binding to the adenosine A2A receptor and blocking the action of adenosine, the endogenous ligand. This inhibition prevents the activation of downstream signaling pathways, which include the cyclic adenosine monophosphate (cAMP) pathway. By blocking the receptor, the compound can modulate various physiological processes, such as reducing neuroinflammation and enhancing motor function in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another non-selective antagonist with bronchodilator properties, commonly used in treating respiratory diseases.
Istradefylline: A selective A2A receptor antagonist used as an adjunct therapy for Parkinson’s disease.
Uniqueness
A2A receptor antagonist 2 is unique due to its high selectivity and binding affinity for the adenosine A2A receptor. This selectivity reduces off-target effects and enhances its therapeutic potential, particularly in neurodegenerative and inflammatory diseases .
Properties
Molecular Formula |
C25H28FN7O3 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-amino-8-[2-[(2S)-4-(2-fluoro-4-methoxyphenyl)-2-methylpiperazin-1-yl]ethyl]-4-(5-methylfuran-2-yl)pteridin-7-one |
InChI |
InChI=1S/C25H28FN7O3/c1-15-14-32(19-6-5-17(35-3)12-18(19)26)9-8-31(15)10-11-33-21(34)13-28-23-22(20-7-4-16(2)36-20)29-25(27)30-24(23)33/h4-7,12-13,15H,8-11,14H2,1-3H3,(H2,27,29,30)/t15-/m0/s1 |
InChI Key |
QLDKSNSJQOSBLD-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1CCN2C(=O)C=NC3=C(N=C(N=C32)N)C4=CC=C(O4)C)C5=C(C=C(C=C5)OC)F |
Canonical SMILES |
CC1CN(CCN1CCN2C(=O)C=NC3=C(N=C(N=C32)N)C4=CC=C(O4)C)C5=C(C=C(C=C5)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



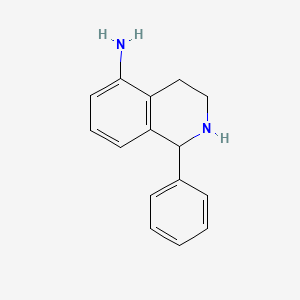

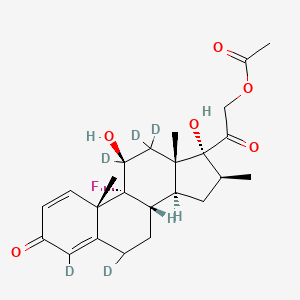
![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)

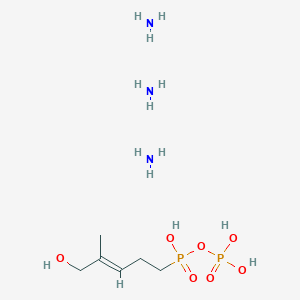

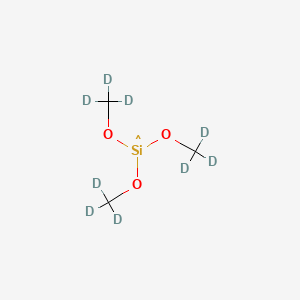
![3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide](/img/structure/B12406797.png)
![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)
